

DiSulfo-Cy5 alkyne molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

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In-Depth Technical Guide to DiSulfo-Cy5 Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **DiSulfo-Cy5 alkyne**, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and detection of biomolecules.

Core Properties of DiSulfo-Cy5 Alkyne

DiSulfo-Cy5 alkyne is a bright, photostable cyanine dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry". The presence of two sulfonate groups renders the molecule highly water-soluble, which is advantageous for biological applications as it minimizes aggregation and non-specific binding.

Physicochemical and Spectroscopic Data

The molecular weight and formula of **DiSulfo-Cy5 alkyne** can vary depending on the salt form. Below is a summary of the specifications provided by various commercial suppliers.



Supplier	Molecular Weight (g/mol)	Chemical Formula	Salt Form
BroadPharm	701.8	C35H40N3NaO7S2	Sodium Salt
Lumiprobe	717.94	C35H40N3KO7S	Potassium Salt
Jena Bioscience	787.96	C37H45N3O10S3	Free Acid
MedchemExpress	693.87	C36H43N3O7S2	Varies

Experimental Protocols

The primary application of **DiSulfo-Cy5 alkyne** is its conjugation to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The following is a detailed protocol for labeling azide-modified biomolecules, such as proteins or nucleic acids, in an aqueous environment. This protocol is based on methodologies described in the literature for metabolic glycoengineering and cell surface labeling.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of azide-modified biomolecules with **DiSulfo-Cy5 alkyne**.

Materials:

- Azide-modified biomolecule (e.g., protein, oligonucleotide)
- DiSulfo-Cy5 alkyne
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Ligand stock solution (e.g., 100 mM THPTA in water)
- Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
- Reaction buffer (e.g., phosphate-buffered saline, PBS)
- DMSO (for dissolving DiSulfo-Cy5 alkyne if not readily water-soluble)



Procedure:

- Preparation of Reactants:
 - \circ Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1- 10 μ M.
 - Prepare a stock solution of **DiSulfo-Cy5 alkyne** (e.g., 1-10 mM in DMSO or water).
- Reaction Assembly:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with a 2-5 fold molar excess of DiSulfo-Cy5 alkyne.
 - \circ Add the copper(II) sulfate and ligand to the reaction mixture. A final concentration of 50-100 μ M CuSO₄ and 250-500 μ M ligand is recommended. The ligand should be in excess of the copper to stabilize the Cu(I) ion.
 - Vortex the mixture gently.
- Initiation of the Reaction:
 - Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM. This will reduce the Cu(II) to the catalytic Cu(I) species.
 - Vortex the mixture gently.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants. Protect the reaction from light to prevent photobleaching of the fluorophore.
- Purification:
 - Remove the unreacted dye and copper catalyst using a suitable purification method. For proteins, this can be achieved by dialysis, size exclusion chromatography, or spin filtration.
 For oligonucleotides, ethanol precipitation can be used.

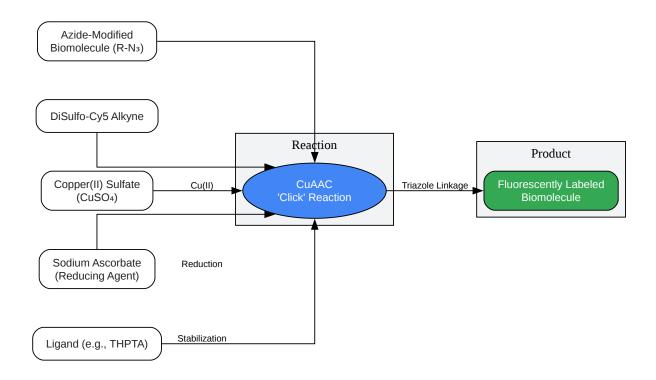


Analysis:

 Confirm the successful conjugation by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy to measure the dyeto-biomolecule labeling ratio.

Signaling Pathways and Workflows

The workflow for utilizing **DiSulfo-Cy5 alkyne** in a typical bioconjugation experiment is depicted below. This process, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule.

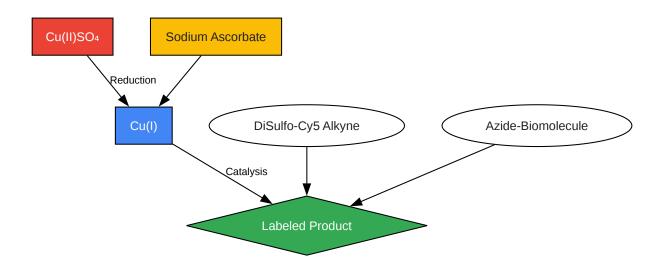


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CuAAC Experimental Workflow

The logical relationship for the formation of the active catalyst and its role in the cycloaddition reaction is detailed in the following diagram.



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Catalyst Activation and Reaction

 To cite this document: BenchChem. [DiSulfo-Cy5 alkyne molecular weight and formula].
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